17alpha-Estradiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in alcohol; soluble in acetone, dioxane, other organic solvents; solutions of fixed alkali hydroxides; sparingly soluble in vegetable oils.

In water, 3.90 mg/L at 27 °C

0.0036 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Anti-inflammatory Properties

Studies suggest that 17α-E2 might possess anti-inflammatory properties, potentially offering benefits without the side effects associated with traditional estrogen therapy. Unlike 17β-E2, 17α-E2 exhibits minimal, if any, binding to the classical estrogen receptors, thought to be responsible for many estrogen-related side effects such as increased risk of certain cancers. Research in male mice indicates that 17α-E2 may reduce inflammation, potentially offering a therapeutic option for conditions like obesity-related inflammation []. Further investigations in human cell lines support this potential, suggesting 17α-E2 might be a viable anti-inflammatory agent [].

Potential for Extending Lifespan and Healthspan

Recent studies in male mice have shown that 17α-E2 administration could potentially extend lifespan and healthspan. These findings suggest that 17α-E2 might improve various health parameters, including body mass, adiposity, and blood sugar control []. However, it's important to note that these studies involved high doses of 17α-E2, which resulted in some degree of feminization in the subjects. Further research is needed to determine the optimal dosage and potential side effects in humans.

Other Areas of Research

Beyond the aforementioned areas, 17α-E2 is being explored for various other applications, including:

- Treatment of female pattern hair loss: Studies suggest that 17α-E2 might promote hair growth by inhibiting the conversion of testosterone to its more potent metabolite, dihydrotestosterone (DHT), which is implicated in hair loss [].

- Understanding the effects of environmental estrogens: While not directly related to 17α-E2 itself, the study of this molecule helps researchers understand how different estrogenic compounds, including environmental pollutants, might interact with the body. This knowledge is crucial for assessing potential health risks associated with environmental exposure [].

- Origin and Significance: 17α-E2 is a minor, naturally occurring estrogen []. Unlike its more well-known cousin, 17β-estradiol (estradiol), it has a weaker estrogenic effect (around 100 times less potent) []. However, recent research suggests it plays a significant role in various biological processes, particularly in males [, ].

Molecular Structure Analysis

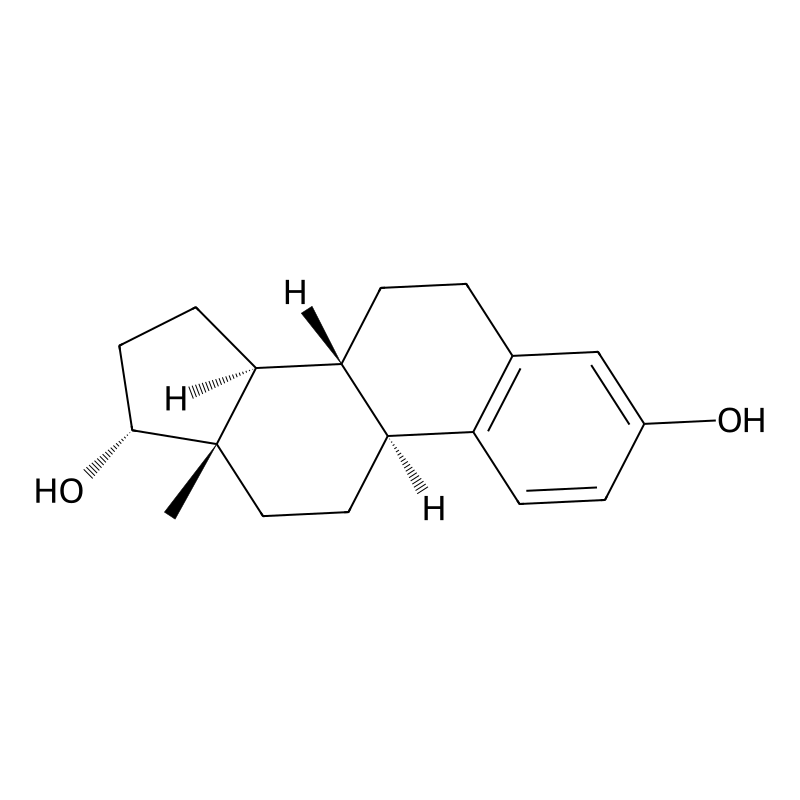

- Key Features: 17α-E2 belongs to the class of steroidal estrogens. Its structure shares similarities with estradiol, but with a crucial difference at the 17th carbon position. In 17α-E2, the hydroxyl group (OH) is attached in an alpha (α) orientation, whereas in estradiol, it's in a beta (β) orientation []. This seemingly minor difference significantly impacts its biological activity.

Chemical Reactions Analysis

Synthesis

The exact biosynthetic pathway for 17α-E2 remains under investigation []. However, it's believed to be formed through aromatization of epitestosterone (a natural testosterone isomer) by the enzyme cytochrome P450 aromatase [].

Other Relevant Reactions

17α-E2 can be interconverted with estradiol by 17β-hydroxysteroid dehydrogenase enzymes [].

Physical And Chemical Properties Analysis

- Data on specific properties like melting point, boiling point, and solubility for 17α-E2 is currently limited. Due to its structural similarity to estradiol, we can expect similar properties; estradiol has a melting point of approximately 183°C.

- Emerging Research: The mechanism of action for 17α-E2 is an active area of research. Initially thought to be inactive, it's now known to have both genomic and non-genomic effects [].

- Genomic Effects: 17α-E2 can bind to estrogen receptors, particularly ERα, and influence gene expression, potentially impacting metabolism and lifespan in males [, ].

- Non-Genomic Effects: 17α-E2 may also have rapid, non-genomic effects, such as smooth muscle relaxation, though the specific pathways are yet to be fully elucidated [].

- Limited information exists on the specific safety profile of 17α-E2. Due to its structural similarity to estradiol, potential side effects of estrogen excess (like breast tenderness) might be a concern, but more research is needed.

The biological activity of 17alpha-Estradiol is primarily related to its interaction with estrogen receptors. Although it has weaker agonistic effects compared to 17beta-estradiol, it has been shown to activate estrogen receptor X with greater potency. This unique interaction suggests potential roles in neuroprotection and metabolic regulation without causing feminization effects typically associated with stronger estrogens . Additionally, studies indicate that 17alpha-Estradiol can act as a potent inhibitor of 5-alpha reductase, an enzyme involved in androgen metabolism, thereby improving metabolic function and enhancing insulin sensitivity in certain contexts .

Synthesis of 17alpha-Estradiol can be achieved through several methods:

- Chemical Synthesis: This often involves starting from estradiol or other steroid precursors through various chemical modifications such as alkylation or dehydrogenation.

- Biological Synthesis: It can also be synthesized biologically in vertebrates from cholesterol via steroidogenesis pathways involving enzymatic reactions that convert testosterone into estradiol derivatives .

- Semi-synthetic Approaches: Some methods utilize semi-synthetic routes where natural steroids are modified chemically to produce 17alpha-Estradiol.

These methods allow for the production of this compound for both research and therapeutic applications.

17alpha-Estradiol has several applications:

- Hormone Replacement Therapy: It is used in formulations for hormone replacement therapy to alleviate menopausal symptoms.

- Research: Due to its unique receptor interactions and biological effects, it serves as a valuable tool in studies related to estrogen signaling and neuroprotection.

- Pharmaceutical Development: Its properties make it a candidate for developing new therapeutic agents targeting metabolic disorders or conditions related to hormonal imbalances .

Research on the interactions of 17alpha-Estradiol with estrogen receptors has revealed complex dynamics. Kinetic studies indicate that this compound forms unstable adducts with cytoplasmic estrogen receptors upon binding, leading to unique signaling pathways distinct from those activated by stronger estrogens like 17beta-estradiol. These findings suggest potential implications for tissue rejuvenation and cancer-related physiology .

Several compounds share structural similarities with 17alpha-Estradiol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Similarity | Estrogenic Potency | Unique Features |

|---|---|---|---|

| 17beta-Estradiol | C17 epimer | High | Primary endogenous estrogen with strong receptor affinity |

| Estrone | C18 steroid | Moderate | Precursor to estradiol; weaker than both estradiols |

| Estriol | C18 steroid | Low | Metabolite of estradiol; less potent |

| Estetrol | C18 steroid | Low | Unique hydroxylation pattern; used in contraceptives |

| Alfatradiol (another name) | C17 epimer | Low | Similar properties but different pharmacokinetics |

These compounds illustrate the diversity within the class of estrogens while highlighting the unique role of 17alpha-Estradiol as a weak estrogen with distinct receptor interactions and biological effects .

Enzymatic Pathways for Steroidal Epimerization

The biosynthesis of 17alpha-estradiol represents a specialized enzymatic pathway involving steroidal epimerization at the carbon-17 position [1]. The primary enzymatic mechanism responsible for this transformation involves estradiol 17alpha-dehydrogenase, which catalyzes the reversible conversion between 17alpha-estradiol and estrone [5]. This enzyme, classified under the Enzyme Commission number 1.1.1.148, demonstrates high specificity for the 17alpha configuration and requires nicotinamide adenine dinucleotide phosphate as a cofactor [5].

The enzymatic pathway begins with estrone as the central intermediate, which can be reduced to either 17beta-estradiol or 17alpha-estradiol depending on the stereospecificity of the hydroxysteroid dehydrogenase involved [32]. The 17beta-hydroxysteroid dehydrogenase family encompasses multiple isoforms that exhibit varying degrees of selectivity for the alpha or beta configuration at the 17-position [32]. Specifically, certain bacterial 17alpha-hydroxysteroid dehydrogenases have been characterized that show remarkable specificity for the alpha configuration, with estimated Michaelis constant values of 31 microMolar for androstenedione and 70 microMolar for epitestosterone [34].

The epimerization process involves a complex mechanism where the 17-ketosteroid intermediate allows for stereochemical flexibility at the carbon-17 position [7]. Studies have demonstrated that this epimerization can occur spontaneously under certain conditions, particularly through sulfate ester intermediates that undergo hydrolysis to yield both alpha and beta epimers [7]. The enzymatic control of this process ensures preferential formation of specific stereoisomers depending on tissue-specific enzyme expression patterns [32].

Tissue-Specific Distribution Patterns in Mammals

The distribution of 17alpha-estradiol across mammalian tissues exhibits remarkable heterogeneity, reflecting the complex regulatory mechanisms governing its biosynthesis and metabolism [9] [12]. Comprehensive liquid chromatography-tandem mass spectrometry analyses have revealed that 17alpha-estradiol concentrations vary significantly between different tissue types, with neurological tissues demonstrating the highest endogenous levels [24].

| Tissue | Concentration Range (pg/g) | Species | Detection Method |

|---|---|---|---|

| Brain (cortex) | 0.5-2.0 | Mouse | LC-MS/MS |

| Brain (postnatal) | 3.2-4.8 | Mouse | LC-MS/MS |

| Brain (adult) | 2.1-3.5 | Mouse | LC-MS/MS |

| Adrenal gland (postnatal) | 4.1-6.2 | Mouse | LC-MS/MS |

| Adrenal gland (adult) | 2.8-4.3 | Mouse | LC-MS/MS |

| Uterus | 1.2-2.8 | Rat | Bioassay |

| Visceral adipose tissue | 0.8-1.5 | Mouse | LC-MS/MS |

| Liver | 0.6-1.2 | Mouse | LC-MS/MS |

| Serum/Plasma | 0.3-0.8 | Mouse/Rat | LC-MS/MS |

The uterine tissue demonstrates significant responsiveness to 17alpha-estradiol, with studies confirming its biological activity in rat uterine tissue [8]. Research has established that 17alpha-estradiol induces measurable uterotrophic responses, although these effects are significantly weaker compared to 17beta-estradiol [8]. The compound exhibits tissue-specific accumulation patterns, with preferential uptake observed in estrogen-responsive tissues [10].

Adipose tissue distribution studies reveal that 17alpha-estradiol demonstrates preferential accumulation in visceral adipose tissue compared to subcutaneous fat deposits [9] [16]. This selective distribution correlates with the tissue-specific expression of estrogen receptors and metabolic enzymes involved in steroid hormone processing [21]. The liver represents a critical organ for 17alpha-estradiol metabolism, serving both as a site of conjugation and as a target tissue for the compound's metabolic effects [17] [19].

Concentration Gradients in Neurological vs. Peripheral Tissues

The concentration gradients of 17alpha-estradiol between neurological and peripheral tissues represent one of the most striking aspects of its endogenous distribution [12] [24]. Neurological tissues consistently demonstrate elevated concentrations compared to peripheral organs, suggesting specialized biosynthetic mechanisms within the central nervous system [12].

Brain tissue analysis reveals that 17alpha-estradiol concentrations in the postnatal period can reach 3.2-4.8 picograms per gram of tissue, which represents approximately 2-3 fold higher levels than those observed in adult brain tissue [24]. The adrenal gland, while technically a peripheral organ, demonstrates neurological-like concentration patterns due to its steroidogenic capacity [24]. These elevated neurological concentrations persist even in gonadectomized and adrenalectomized animals, providing strong evidence for local brain synthesis of 17alpha-estradiol [12].

The concentration gradient between brain and peripheral tissues appears to be maintained through tissue-specific enzymatic activities [14]. Neuroprotective studies have demonstrated that 17alpha-estradiol concentrations in brain tissue can provide significant cytoprotective effects against serum deprivation-induced cell death [14]. The compound's ability to cross the blood-brain barrier and accumulate in neurological tissues contributes to its distinct distribution pattern [12].

Peripheral tissue concentrations show considerable variation, with metabolically active organs such as the liver demonstrating intermediate concentrations [9]. The visceral adipose tissue-to-brain concentration ratio typically ranges from 0.3 to 0.7, indicating preferential neurological accumulation [9] [16]. This gradient is maintained throughout the lifespan, although the absolute concentrations undergo age-related changes [16].

Age-Related Fluctuations in Endogenous Production

The endogenous production of 17alpha-estradiol demonstrates significant age-related fluctuations that follow distinct patterns across different life stages [16] [17]. Postnatal development is characterized by elevated production levels, particularly in neurological and steroidogenic tissues [24]. These early life concentrations represent the peak endogenous production period for 17alpha-estradiol [12].

| Age Group | Brain Concentration (fold change) | Adrenal Concentration (fold change) | Tissue Distribution Pattern |

|---|---|---|---|

| Postnatal (P7-P14) | 2.1-2.5 | 1.8-2.2 | High neurological/adrenal |

| Young Adult (8-12 weeks) | 1.0 | 1.0 | Balanced distribution |

| Middle-aged (12-18 months) | 0.7-0.9 | 0.8-1.0 | Moderate decline |

| Aged (20-24 months) | 0.4-0.6 | 0.5-0.7 | Significant decline |

The transition from young adult to middle-aged status is accompanied by a gradual decline in 17alpha-estradiol production [17]. This decline is particularly pronounced in metabolically active tissues, where the compound's concentrations decrease by approximately 20-30 percent during middle age [16]. The aging process accelerates this decline, with aged animals demonstrating 40-60 percent reductions in endogenous 17alpha-estradiol levels compared to young adults [17].

Research has revealed that aging-associated changes in 17alpha-estradiol production correlate with alterations in metabolic homeostasis [16] [17]. The age-related decline appears to be regulated through changes in enzymatic activity rather than substrate availability [18]. Gene expression analyses in aged hypothalamic tissue demonstrate that 17alpha-estradiol treatment can reverse many age-associated transcriptional changes, suggesting that declining endogenous production contributes to age-related physiological alterations [18].

The pattern of age-related fluctuations varies between sexes, with males demonstrating more pronounced declines in certain tissues [17]. This sex-specific pattern may reflect differences in steroidogenic enzyme expression and hormonal regulation throughout the lifespan [19].

Regulatory Mechanisms of Hepatic Conjugation Processes

The hepatic conjugation of 17alpha-estradiol involves sophisticated regulatory mechanisms that control the compound's metabolic fate and biological availability [26] [28]. The liver serves as the primary site for phase II metabolism of 17alpha-estradiol through sulfation and glucuronidation pathways [28] [29]. These conjugation processes represent critical regulatory mechanisms that determine the compound's circulating half-life and tissue distribution [26].

| Enzyme Family | Specific Enzymes | Primary Reaction | Relative Activity vs 17β-E2 | Regulatory Factors |

|---|---|---|---|---|

| Sulfotransferases (SULT) | SULT1E1, SULT2A1 | 3-position sulfation | 15-25% | Androgens, PXR |

| UDP-glucuronosyltransferases (UGT) | UGT1A1, UGT1A3, UGT2B7 | 17β-glucuronidation | 30-45% | Xenobiotics, HNF-4α |

| Estradiol 17α-dehydrogenase | EC 1.1.1.148 | Estrone conversion | 80-95% | NAD(P)+/NAD(P)H ratio |

| Cytochrome P450 (CYP19) | Aromatase | Substrate for aromatization | 10-20% | Substrate availability |

| Hydroxysteroid dehydrogenases | HSD17B1, HSD17B2 | Oxidation/reduction | 20-35% | Tissue-specific expression |

Sulfotransferase-mediated conjugation represents the predominant pathway for 17alpha-estradiol inactivation [28]. The sulfotransferase family, particularly SULT1E1 and SULT2A1, demonstrates significant activity toward 17alpha-estradiol, although with reduced efficiency compared to 17beta-estradiol [28] [31]. The sulfation process occurs primarily at the 3-phenolic position of the steroid A ring, rendering the molecule more water-soluble and facilitating excretion [28].

Glucuronidation pathways involve multiple UDP-glucuronosyltransferase isoforms that exhibit varying substrate specificities [28]. The UGT1A1, UGT1A3, and UGT2B7 enzymes demonstrate measurable activity toward 17alpha-estradiol, with glucuronidation occurring at either the 3 or 17beta hydroxyl positions [28]. The 17beta position represents the predominant site for glucuronidation, consistent with the compound's structural characteristics [28].

The regulatory mechanisms controlling these conjugation processes involve complex interactions between nuclear receptors, transcriptional factors, and metabolic cofactors [29]. The pregnane X receptor and hepatocyte nuclear factor-4alpha serve as key regulators of conjugation enzyme expression [29]. These regulatory systems respond to various physiological and pathological conditions, including inflammation, metabolic stress, and hormonal fluctuations [31].

Studies have demonstrated that inflammatory liver conditions can significantly alter the expression patterns of conjugation enzymes [31]. Diethylnitrosamine-induced hepatic inflammation leads to upregulation of SULT1E1 and various cytochrome P450 enzymes, potentially affecting 17alpha-estradiol metabolism [31]. The cofactor availability, particularly the nicotinamide adenine dinucleotide phosphate to nicotinamide adenine dinucleotide phosphate hydrogen ratio, represents another critical regulatory mechanism that influences the direction and rate of enzymatic conversions [5].

17alpha-estradiol demonstrates absorption characteristics that parallel those of its more potent isomer, 17beta-estradiol, while exhibiting distinct pharmacokinetic properties that influence its bioavailability and therapeutic potential [1]. The compound undergoes rapid and intensive conjugation following oral administration, with only minimal quantities of the free steroid appearing in serum [1].

Oral Absorption Characteristics

Following oral administration, 17alpha-estradiol exhibits low absolute bioavailability, estimated to be similar to 17beta-estradiol at approximately 5 percent, with a possible range of 0.1 to 12 percent [2] [3]. This reduced bioavailability stems from extensive first-pass hepatic metabolism, where the compound undergoes rapid conjugation reactions [1]. Studies utilizing tracer doses of tritium-labeled 17alpha-estradiol in male volunteers demonstrated that after oral administration, the compound was rapidly and intensively conjugated, with less than 1 percent of the total dose appearing as free steroid in serum [1].

The absorption kinetics reveal that peak concentrations are achieved approximately 4 hours after oral administration, following a pattern similar to 17beta-estradiol [4]. However, the metabolite patterns obtained through thin-layer chromatography analysis of serum and urine extracts demonstrated that 17alpha-estradiol undergoes poor Phase I metabolism in humans, distinguishing it from its beta isomer [1] [5].

Alternative Routes of Administration

Sublingual administration results in temporarily higher serum levels of the free compound, lasting up to 3 hours post-administration [1]. This route provides improved bioavailability compared to oral administration by partially bypassing first-pass hepatic metabolism [6]. Research comparing sublingual versus oral micronized 17beta-estradiol indicates that sublingual administration achieves rapid, burst-like absorption into systemic circulation [6].

Transdermal preparations offer the advantage of sustained release and significantly higher bioavailability compared to oral routes [7]. Transdermal administration of estradiol compounds achieves bioavailability approximately 20 times higher than oral administration by completely bypassing first-pass metabolism [7].

Plasma Protein Binding Characteristics

The plasma protein binding profile of 17alpha-estradiol exhibits notable differences from 17beta-estradiol, particularly in its interactions with major transport proteins [8] [9].

Sex Hormone-Binding Globulin Interactions

17alpha-estradiol demonstrates reduced binding affinity for sex hormone-binding globulin compared to 17beta-estradiol [8] [9]. This differential binding pattern has significant implications for the compound's bioavailability and tissue distribution. The relative binding affinity for estrogen receptor alpha is approximately 20.5 percent compared to 17beta-estradiol, while for estrogen receptor beta it ranges from 2 to 42 percent [10].

Importantly, 17alpha-estradiol does not bind to alpha-fetoprotein or sex hormone-binding globulin, the estrogen-binding plasma proteins of developing rodents and primates, respectively [8] [9] [11]. This unique binding characteristic distinguishes it from 17beta-estradiol and may contribute to its distinct pharmacokinetic profile.

Albumin Binding

Similar to other estrogen compounds, 17alpha-estradiol exhibits moderate binding to serum albumin, which serves as the primary transport protein for steroid hormones in plasma [12] [13]. Albumin binding accounts for approximately 60 percent of total protein binding for estradiol compounds, with sex hormone-binding globulin accounting for 38 percent and free hormone representing only 2 percent of the circulating compound [3] [12].

Phase I Metabolic Modifications (Oxidation/Reduction)

The Phase I metabolism of 17alpha-estradiol involves several enzymatic pathways that convert the parent compound into various hydroxylated metabolites through oxidation and reduction reactions [1] [14] [15].

17alpha-Hydroxyl to Estrone Conversion

The primary Phase I metabolic transformation involves the conversion of 17alpha-estradiol to estrone through the action of 17alpha-estradiol dehydrogenase (EC 1.1.1.148) [16]. This enzyme catalyzes the oxidation reaction: 17alpha-estradiol + NAD(P)+ ↔ estrone + NAD(P)H + H+ [16]. The enzyme belongs to the oxidoreductase family and specifically acts on the C-H bond of the 17alpha-hydroxyl group [16].

Cytochrome P450-Mediated Hydroxylations

17alpha-estradiol undergoes hydroxylation at multiple positions through various cytochrome P450 enzymes [14] [17] [15]. The major hydroxylation pathways include:

2-Hydroxylation represents the predominant oxidative pathway, mediated by CYP1A1, CYP1A2, and CYP3A4 [18]. This reaction forms 2-hydroxy-17alpha-estradiol, a catechol estrogen with reduced estrogenic activity [18]. The 2-hydroxylation pathway accounts for approximately 20.8 percent of the administered dose in males and 35.5 percent in females [15].

4-Hydroxylation occurs through CYP1B1, producing 4-hydroxy-17alpha-estradiol [14] [17]. Human cytochrome P450 1B1 demonstrates high catalytic efficiency for estradiol 4-hydroxylation, with Km values of 0.71 microM and turnover numbers of 1.39 nmol product per minute per nmol P450 [14] [17].

16alpha-Hydroxylation represents a minor metabolic pathway that produces 16alpha-hydroxy-17alpha-estradiol [15] [19]. This pathway accounts for a smaller percentage of total metabolism compared to 2- and 4-hydroxylation routes [15].

Phase II Conjugation Pathways (Sulfation/Glucuronidation)

Phase II conjugation reactions represent the primary metabolic fate of 17alpha-estradiol, with over 99 percent of orally administered compound undergoing rapid conjugation within 24 hours [1] [20].

Sulfation Pathways

Sulfation occurs predominantly at the 3-position of the phenolic group on the A-ring of 17alpha-estradiol [21] [22]. This reaction is catalyzed by sulfotransferase enzymes from the SULT superfamily, which transfer sulfate groups from 3'-phosphoadenosine-5'-phosphosulfate to the phenolic acceptor groups [21] [22].

A critical finding regarding 17alpha-estradiol sulfation is that 17alpha-sulfate conjugates resist enzymatic hydrolysis, unlike 3-sulfate conjugates [1]. Studies have demonstrated that while 3-sulfate groups are cleaved by beta-glucuronidase/aryl sulfatase from Helix pomatia, the 17alpha-sulfate group resists enzymatic hydrolysis [1]. This resistance necessitates methanolysis procedures using acetyl chloride in methanol for complete conjugate cleavage [1].

Glucuronidation Pathways

Glucuronidation of 17alpha-estradiol occurs at both the 3-position and 17alpha-position through UDP-glucuronosyltransferase enzymes [21] [22]. These enzymes catalyze the conjugation of UDP-glucuronic acid to hydroxyl groups on the steroid molecule [21] [22].

The glucuronidation reaction involves the formation of a ternary complex of enzyme, substrate, and cofactor UDP-glucuronic acid prior to conjugate formation [23]. Multiple UGT isoforms from both UGT1 and UGT2 families participate in estrogen glucuronidation, with some selectivity toward specific positions [22].

17alpha-estradiol-3-glucuronide represents a major metabolite formed through this pathway [24]. Glucuronidation increases water solubility and facilitates excretion through both urinary and biliary routes [21] [22].

Elimination Routes and Half-Life Determination

The elimination of 17alpha-estradiol follows a biphasic pattern involving both urinary and biliary excretion routes, with elimination kinetics that are dose-dependent [1] [20] [25].

Urinary Excretion

Urinary excretion represents the primary elimination route for 17alpha-estradiol metabolites, accounting for more than 50 percent of the administered dose [25] [26]. Following intravenous administration of radiolabeled estradiol, approximately two-thirds of radioactivity is recovered in urine [25] [26].

The urinary metabolites consist predominantly of conjugated forms, with more than 90 percent of excreted radioactivity representing glucuronide or sulfate conjugates of 17alpha-estradiol [25]. Only minimal amounts of free iodine-125 appear in urine, indicating efficient conjugation processes [25].

Biliary Excretion and Enterohepatic Circulation

Biliary excretion accounts for approximately 30 to 40 percent of the administered dose [27] [25]. Studies using 17alpha-ethynylestradiol as a model compound demonstrated biliary excretion of 41.9 percent and 28.3 percent of the dose during the first 24 hours after oral administration [27].

Enterohepatic circulation occurs through reabsorption of biliary metabolites in the intestine [25]. Research demonstrates that radioactivity in bile, when infused into the proximal duodenum, is almost totally absorbed during intestinal passage at 5 to 7 hours after infusion [25]. The reabsorbed radioactivity undergoes deconjugation and reconjugation before urinary excretion [1].

Half-Life Characteristics

The elimination half-life of 17alpha-estradiol exhibits dose-dependency, with higher doses resulting in longer elimination times [20]. This dose-dependent elimination suggests saturation of conjugation enzymes at higher doses, leading to increased concentrations of unconjugated 17alpha-estradiol in serum [20].

Peak serum concentrations are proportional to administered dose, and elimination half-life varies with dosage levels [20]. Studies in primates revealed that higher dosing, particularly when provided chronically over weeks, has high probability of overwhelming enzymatic conjugation capacity [20].

The compound undergoes rapid hepatic clearance with first-pass extraction exceeding 99 percent during initial liver transit [25]. This extensive hepatic extraction contributes to the low oral bioavailability and necessitates consideration of alternative administration routes for therapeutic applications.

Purity

Quantity

Physical Description

White powder.

Color/Form

White or slightly yellow, small crystals or crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Odor

Decomposition

Appearance

Melting Point

178-179 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 153 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 150 of 153 companies with hazard statement code(s):;

H302 (11.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (10.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (10.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (98.67%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (62%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (45.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (57.33%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Therapeutic Uses

Estradiol tablets are indicated in the treatment of moderate to severe symptoms of vulvar and vaginal atrophy associated with the menopause. When prescribing solely for the treatment of symptoms of vulvar and vaginal atrophy, topical vaginal products should be considered. /Included in US product label/

Estradiol tablets are indicated in the treatment of hypoestrogenism due to hypogonadism, castration or primary ovarian failure. /Included in US product label/

Estradiol tablets are indicated in the treatment of breast cancer (for palliation only) in appropriately selected women and men with metastatic disease. /Included in US product label/

For more Therapeutic Uses (Complete) data for ESTRADIOL (7 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Mechanism of Action

Endogenous estrogens are largely responsible for the development and maintenance of the female reproductive system and secondary sexual characteristics. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites, estrone and estriol at the receptor level. ... After menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues. Thus, estrone and the sulfate conjugated form, estrone sulfate, are the most abundant circulating estrogens in postmenopausal women. Estrogens act through binding to nuclear receptors in estrogen-responsive tissues. To date, two estrogen receptors have been identified. These vary in proportion from tissue to tissue. Circulating estrogens modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), through a negative feedback mechanism. Estrogens act to reduce the elevated levels of these hormones seen in postmenopausal women.

Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/

Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/

Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/

For more Mechanism of Action (Complete) data for ESTRADIOL (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Irritant;Health Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

Estradiol is excreted in the urine with both glucuronide and sulfate conjugates.

Estrogens administered exogenously distribute in a similar fashion to endogenous estrogens. They can be found throughout the body, especially in the sex hormone target organs, such as the breast, ovaries and uterus.

In one pharmacokinetic study, the clearance of orally administered micronized estradiol in postmenopausal women was 29.9±15.5 mL/min/kg. Another study revealed a clearance of intravenously administered estradiol was 1.3 mL/min/kg.

Estrogens used in therapeutics are well absorbed through the skin, mucous membranes, and the gastrointestinal (GI) tract. The vaginal delivery of estrogens circumvents first-pass metabolism.

The Estradiol Transdermal System Continuous Delivery (Once-Weekly) continuously releases estradiol which is transported across intact skin leading to sustained circulating levels of estradiol during a 7 day treatment period. The systemic availability of estradiol after transdermal administration is about 20 times higher than that after oral administration. This difference is due to the absence of first-pass metabolism when estradiol is given by the transdermal route.

In a Phase I study of 14 postmenopausal women, the insertion of ESTRING (estradiol vaginal ring) rapidly increased serum estradiol (E2) levels. The time to attain peak serum estradiol levels (Tmax) was 0.5 to 1 hour. Peak serum estradiol concentrations post-initial burst declined rapidly over the next 24 hours and were virtually indistinguishable from the baseline mean (range: 5 to 22 pg/mL). Serum levels of estradiol and estrone (E1) over the following 12 weeks during which the ring was maintained in the vaginal vault remained relatively unchanged

Table: PHARMACOKINETIC MEAN ESTIMATES FOLLOWING SINGLE ESTRING APPLICATION [Table#4649]

The initial estradiol peak post-application of the second ring in the same women resulted in ~38 percent lower Cmax, apparently due to reduced systemic absorption via the treated vaginal epithelium. The relative systemic exposure from the initial peak of ESTRING accounted for approximately 4 percent of the total estradiol exposure over the 12-week period.

For more Absorption, Distribution and Excretion (Complete) data for ESTRADIOL (17 total), please visit the HSDB record page.

Metabolism Metabolites

Exogenous estrogens are metabolized in the same manner as endogenous estrogens. Circulating estrogens exist in a dynamic equilibrium of metabolic interconversions. These transformations take place mainly in the liver. Estradiol is converted reversibly to estrone, and both can be converted to estriol, which is the major urinary metabolite. Estrogens also undergo enterohepatic recirculation via sulfate and glucuronide conjugation in the liver, biliary secretion of conjugates into the intestine, and hydrolysis in the gut followed by reabsorption. In postmenopausal women, a significant proportion of the circulating estrogens exist as sulfate conjugates, especially estrone sulfate, which serves as a circulating reservoir for the formation of more active estrogens.

Variations in estradiol metabolism ... depend upon the stage of the menstrual cycle ... In general, the hormone undergoes rapid hepatic biotransformation with a plasma half-life measured in minutes.

Estradiol is primarily converted ... to estriol, which is the major urinary metabolite. A variety of sulfate and glucuronide conjugates also are excreted in the urine.

The metabolism of estradiol-17beta and estrone is similar in rats and in humans, in that both species transform these steroids mainly by (aromatic) 2-hydroxylation, and also by 16alpha-hydroxylation. Glucuronides of the various metabolites are excreted in the bile. Differences in the metabolism of estrogens by humans and rats lie mostly in the type of conjugation. A relatively large proportion of administered estrone, estradiol-17beta and estriol is transformed in rats to metabolites oxygenated both at C-2 and C-16. When estriol is administered to rats, glucuronides and, to a lesser extent, sulfates of 16-ketooestradiol and of 2- and 3-methyl ethers of 2-hydroxyoestriol and 2-hydroxy-16-ketooestradiol are excreted in the bile. In contrast, hydroxylations at C-6 or C-7 of ring B of estradiol-17beta and estrone are a minor pathway in rats. 2-Hydroxyoestrogens ('catechol estrogens') are further transformed by various routes, including covalent binding to proteins.

For more Metabolism/Metabolites (Complete) data for ESTRADIOL (8 total), please visit the HSDB record page.

17-beta-estradiol has known human metabolites that include 17-beta-Estradiol-3-glucuronide, 2-hydroxyestradiol, 4-Hydroxyestradiol, and 17-beta-Estradiol glucuronide.

Exogenous estrogens are metabolized using the same mechanism as endogenous estrogens. Estrogens are partially metabolized by cytochrome P450. Route of Elimination: Estradiol, estrone and estriol are excreted in the urine along with glucuronide and sulfate conjugates. Half Life: 36 hours

Associated Chemicals

Estradiol cypionate; 313-06-4

Estradiol valerate; 979-32-8

Estradiol hemihydrate; 35380-71-3

Estradiol acetate; 4245-41-4

Wikipedia

Alamethicin

Drug Warnings

CARDIOVASCULAR AND OTHER RISKS- Estrogens with or without progestins should not be used for the prevention of cardiovascular disease.

The Women's Health Initiative (WHI) study reported increased risks of myocardial infarction, stroke, invasive breast cancer, pulmonary emboli, and deep vein thrombosis in postmenopausal women (50 to 79 years of age) during 5 years of treatment with oral conjugated estrogens (CE 0.625 mg) combined with medroxyprogesterone acetate (MPA 2.5 mg) relative to placebo.

The Women's Health Initiative Memory Study (WHIMS), a substudy of WHI, reported increased risk of developing probable dementia in postmenopausal women 65 years of age or older during 4 years of treatment with oral conjugated estrogens plus medroxyprogesterone acetate relative to placebo. It is unknown whether this finding applies to younger postmenopausal women or to women taking estrogen alone therapy.

For more Drug Warnings (Complete) data for ESTRADIOL (48 total), please visit the HSDB record page.

Biological Half Life

... After oral administration ... the terminal half life was 20.1 hr ...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Veterinary Drug -> PRODUCTION_AID; -> JECFA Functional Classes

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Has been isolated from ovarian follicular fluid and from placental tissue ... It is usually prepared through reduction of the 17-keto group of Estrone.

Isolated from human and mare pregnancy urine.

Commercial synthesis from cholesterol or ergosterol.

Has also been isolated from urine of pregnant women and mares.

General Manufacturing Information

Analytic Laboratory Methods

Method: AOAC 973.76; Procedure: spectrofluorometric method; Analyte: estradiol valerate; Matrix: drugs; Detection Limit: not provided. /Estradiol valerate/

Analyte: estradiol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: estradiol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

For more Analytic Laboratory Methods (Complete) data for ESTRADIOL (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

As estrogens (total, in pregnancy) test system is a device intended to measure total estrogens in plasma, serum, and urine during pregnancy. The device primarily measures estrone plus estradiol. Measurements of total estrogens are used to aid in the diagnosis and treatment of fetoplacental distress in certain cases of high-risk pregnancy.

As estrogens (total, nonpregnancy) test system is a device intended to measure the level of estrogens (total estrone, estradiol, and estriol) in plasma, serum, and urine of males and nonpregnant females. Measurement of estrogens (total, nonpregnancy) is used in the diagnosis and treatment of numerous disorders, including infertility, amenorrhea (absence of menses) differentiation of primary and secondary ovarian malfunction, estrogen secreting testicular and ovarian tumors, and precocious puberty in females.

Analytical methods for estradiol-17beta: [Table#4652]

Storage Conditions

Store at controlled room temperature 15 to 30 °C (59 to 86 °F).

Interactions

A combination of testosterone and estradiol-B17 after treatment with methylnitrosurea also resulted in the development of adenocarciomas of the prostate.

Concurrent use with estrogens may increase calcium absorption and exacerbate nephrolithiasis in susceptible individuals; this can be used to therapeutic advantage to increase bone mass. /Estrogens/

Concurrent use /of glucocorticoid corticosteroids/ with estrogens may alter the metabolism and protein binding of the glucocorticoids, leading to decreased clearance, increased elimination half-life, and increased therapeutic and toxic effects of the glucocorticoids; glucocorticoid dosage adjustment may be required during and following concurrent use. /Estrogens/

For more Interactions (Complete) data for ESTRADIOL (11 total), please visit the HSDB record page.

Dates

Zhan et al. Cytosporone B is an agonist for nuclear orphan receptor Nur77 Nature Chemical Biology, doi: 10.1038/nchembio.106, published online 10 August 2008 http://www.nature.com/naturechemicalbiology